(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol
Description
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol is a heterocyclic compound featuring a piperidine ring substituted with a methanol group at the 3-position and a 4-chloropyrimidinyl moiety at the 1-position. The methanol group introduces polarity, affecting solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
[1-(4-chloropyrimidin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-9-3-4-12-10(13-9)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 |
InChI Key |
AITWUFOPOZYHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 4-chloropyrimidine with 3-piperidinemethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature, often around 80-100°C , to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated synthesis and process optimization techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloropyrimidine group can be reduced to form a pyrimidine derivative.
Substitution: The chlorine atom in the chloropyrimidine group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate .
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its role in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for treating several diseases.
Anticancer Activity
Research indicates that compounds similar to (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol exhibit significant anticancer properties. Specifically, pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression, such as c-KIT, which is crucial in gastrointestinal stromal tumors (GIST) and other malignancies . The inhibition of c-KIT can lead to reduced tumor growth and improved patient outcomes.
Neurological Applications
The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol may influence cognitive functions or serve as a treatment for conditions like depression or anxiety.
Biochemical Research
In biochemical research, (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol can serve as a valuable tool for studying enzyme interactions and cellular processes.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it useful in exploring metabolic pathways. For instance, studies on related compounds have shown that they can effectively inhibit enzymes linked to cancer metabolism, thus providing insights into cancer biology and potential therapeutic targets .
Molecular Conjugation Techniques
The compound's reactivity allows it to be utilized in conjugation techniques for oligonucleotide synthesis, enhancing the delivery of therapeutic agents. Such methodologies are crucial for developing targeted therapies that improve drug efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit kinases or proteases , leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Substituent Effects: The target compound’s 4-chloropyrimidinyl group contrasts with analogs bearing substituted phenyl (7h), quinoxalinyl (), or benzyl () groups. Electron-withdrawing groups (e.g., Cl on pyrimidine) enhance electrophilicity, influencing reactivity in nucleophilic substitutions or metal-catalyzed couplings.
- Stereochemistry : Compound 7h exhibits stereoselective synthesis with 89% enantiomeric excess (ee), achieved via chiral HPLC using a Chiralpak IA column (n-Hexane:i-PrOH = 90:10) . Similar methods may apply to the target compound.
Table 2: Comparative Physicochemical Data
Key Observations :
- Optical Activity : Chiral analogs like 7h and 7i ([α]D25 = +10.4) demonstrate the importance of stereochemistry in biological activity, as ee values correlate with binding affinity in enzyme inhibition .
- Lipophilicity : The target compound’s predicted LogP (~1.5) is lower than 7h (~3.2) due to its smaller aromatic system, suggesting better aqueous solubility but reduced membrane permeability.
Biological Activity
Introduction
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol is a compound that exhibits significant biological activity due to its unique structural characteristics, which include a piperidine ring and a chloropyrimidine moiety. This article explores the compound's biological activities, mechanisms of action, and potential applications in medicinal chemistry.
Key Features
- Piperidine Ring : Known for its diverse pharmacological properties, including analgesic and anesthetic effects.
- Chloropyrimidine Moiety : Associated with various biological activities, including anticancer properties.
Biological Activities
Research indicates that (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol exhibits several notable biological activities:
Antitumor Activity
Compounds with chloropyrimidine structures have been linked to anticancer properties. Studies suggest that this compound may inhibit cancer cell proliferation through various pathways, potentially targeting specific kinases involved in cell cycle regulation.
Antiviral Properties
The antiviral activity of similar compounds has been documented, suggesting that (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol may also possess the ability to inhibit viral replication or entry into host cells.
Enzyme Inhibition
Research has shown that derivatives of piperidine can act as effective enzyme inhibitors. For instance, studies have highlighted their ability to inhibit acetylcholinesterase and urease, which are critical in various physiological processes .
Antibacterial Activity
Preliminary screenings indicate moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
The mechanism of action for (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets:
- Enzyme Interaction : The pyrimidine ring may interact with enzymes or receptors, potentially inhibiting or modulating their activity.
- Binding Affinity : The piperidine ring enhances the compound’s binding affinity and specificity to biological targets, influencing its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol:
Table 1: Summary of Biological Activities
Notable Research Findings
A study focusing on pyrimidine derivatives demonstrated that modifications in the structure could significantly enhance their biological activities. The research emphasized the importance of substituents on the pyrimidine ring in determining the compound's efficacy against various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
